N-AcGlucoseaminediPO4AzddU

Description

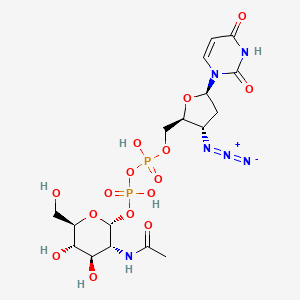

N-Acetyl-D-glucosamine-2',3'-diphosphate-3'-azido-2',3'-dideoxyuridine (N-AcGlucoseaminediPO4AzddU) is a synthetic nucleoside analog conjugate combining three structural elements:

- N-Acetyl-D-glucosamine: A monosaccharide derivative of glucose with an acetylated amino group, characterized by high purity (≥98.0%), specific rotation ([α]20D: +39°–+43°), and a melting point of 196–205°C .

- Diphosphate linkage: Two phosphate groups bridging the sugar and nucleoside moieties, likely influencing solubility and intracellular delivery.

- 3'-Azido-2',3'-dideoxyuridine (AzddU): A nucleoside analog with a 3'-azido group and dideoxyribose backbone. AzddU lacks intrinsic antiviral activity in certain cell lines (e.g., MT2 lymphocytoid cells) due to poor phosphorylation .

This conjugate is hypothesized to enhance pharmacological properties by leveraging the glycosylation and phosphorylation pathways, though direct experimental data on its biological activity remain scarce.

Properties

CAS No. |

132278-29-6 |

|---|---|

Molecular Formula |

C17H26N6O15P2 |

Molecular Weight |

616.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H26N6O15P2/c1-7(25)19-13-15(28)14(27)9(5-24)36-16(13)37-40(32,33)38-39(30,31)34-6-10-8(21-22-18)4-12(35-10)23-3-2-11(26)20-17(23)29/h2-3,8-10,12-16,24,27-28H,4-6H2,1H3,(H,19,25)(H,30,31)(H,32,33)(H,20,26,29)/t8-,9+,10+,12+,13+,14+,15+,16+/m0/s1 |

InChI Key |

OQFHESRQKSRPCZ-RPFYLOLLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-AcGlucoseaminediPO4AzddU typically involves multiple steps, starting from the basic monosaccharide glucose. The process includes acetylation, phosphorylation, and azidation reactions. The acetylation step involves the introduction of an acetyl group to the amino group of glucosamine, forming N-acetylglucosamine. This is followed by phosphorylation, where phosphate groups are added to specific hydroxyl groups on the sugar molecule. Finally, azidation introduces an azido group to the compound, completing the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, and the product is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-AcGlucoseaminediPO4AzddU undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield N-acetylglucosamine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-AcGlucoseaminediPO4AzddU has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in cellular processes, including cell signaling and metabolism.

Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of N-AcGlucoseaminediPO4AzddU involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycoprotein metabolism, influencing the synthesis and degradation of glycosaminoglycans. These interactions play a crucial role in maintaining the structural integrity of connective tissues and regulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to nucleoside analogs and glycosylated derivatives with antiviral or metabolic roles:

Key Findings from Comparative Analysis

- Antiviral Activity: Unlike AZT and AZddC, AzddU lacks antiviral activity in MT2 cells at concentrations ≤200 µM, attributed to its failure to undergo phosphorylation—a critical step for incorporation into viral DNA .

- Resistance Profiles : AZTRvirus (HIV-1 with RT mutations) retains susceptibility to purine analogs (AZddA, AZddG) but resists pyrimidine analogs like AZT and AZddC . AzddU’s inactivity precludes resistance development, but its conjugate’s profile remains unstudied.

- Metabolic Activation: N-Acetylglucosamine is a component of glycosaminoglycans (GAGs), which regulate extracellular matrix interactions . Its inclusion in this compound may alter cellular uptake or trafficking, though this is speculative without data.

Limitations of Current Knowledge

- No peer-reviewed studies directly address this compound’s synthesis, stability, or bioactivity.

- Analogous conjugates (e.g., glycosylated nucleosides) are rare in literature, complicating extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.